molecular formula C30H28N2O4 B14959427 N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide

N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B14959427
M. Wt: 480.6 g/mol
InChI Key: MYDVYSHUVSSAST-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with a unique structure that combines elements of pyridine, furochromen, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furochromen core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the pyridine moiety: This step often involves the use of pyridine derivatives and coupling reactions.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace certain groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in studying biochemical pathways.

    Medicine: It may have potential as a therapeutic agent, particularly if it exhibits bioactivity against specific targets.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[2-(pyridin-2-yl)ethyl]-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide: shares similarities with other pyridine and furochromen derivatives.

    Betahistine: A compound with a similar pyridine moiety, used in the treatment of vertigo.

    Pirfenidone: Another compound with a pyridine structure, used in the treatment of idiopathic pulmonary fibrosis.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

N-methyl-N-(2-pyridin-2-ylethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C30H28N2O4/c1-18-23-16-25-27(21-10-6-5-7-11-21)20(3)35-29(25)19(2)28(23)36-30(34)24(18)17-26(33)32(4)15-13-22-12-8-9-14-31-22/h5-12,14,16H,13,15,17H2,1-4H3

InChI Key

MYDVYSHUVSSAST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)N(C)CCC5=CC=CC=N5

Origin of Product

United States

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